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Telatinib Dosing Data from Clinical Studies

The table below summarizes key dosing and schedule information from phase I clinical trials of Telatinib.

Study
Description

Recommended
Phase II Dose
& Schedule

Key
Pharmacokinetic/Pharmacodynamic
Findings

Maximum
Tolerated
Dose
(MTD)

Common
Drug-
Related
Adverse
Events

Phase I in
advanced

solid tumors
(non-

Chinese
population);

continuous
dosing [1]

[2]

900 mg twice
daily (BID)
continuously

Dose-dependent increase in VEGF
and decrease in sVEGFR-2, plateau at

900 mg BID [1] [2].

Not
formally

reached
(tested up

to 1500
mg BID)

[1] [2].

Hypertension
(20.8%;

G3/4:
11.3%),

Nausea
(26.4%; G≥3:

0%) [1] [2].
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Study
Description

Recommended
Phase II Dose
& Schedule

Key
Pharmacokinetic/Pharmacodynamic
Findings

Maximum
Tolerated
Dose
(MTD)

Common
Drug-
Related
Adverse
Events

Phase I
bridging

study in
Chinese

patients with
advanced

solid
tumors;

continuous
dosing [3]

900 mg BID
(used in second

stage of study)

The study followed a 3+3 design
escalating from 600 mg to 1200 mg

BID [3].

The toxic
dose was

identified
at 1200

mg BID;
MTD was

900 mg
BID [3].

Data not
specified in

result
summary.

Phase I
study

including
14-days-

on/7-days-
off schedule

[4]

900 mg twice
daily (BID)
continuous
dosing

Geometric mean for Cmax and AUC0-
12 increased in a less than dose-

proportional manner and plateaued in
the 900–1500 mg BID range [4].

Not
reached

up to 1500
mg BID

with
continuous

dosing [4].

Hypertension
(23%, Grade

3) and
Diarrhea

(7%, Grade
3) [4].

Established Protocol: Continuous Dosing for Phase II
Studies

The recommended regimen for subsequent phase II studies is Telatinib 900 mg orally, twice daily (BID),

on a continuous basis, without drug holidays [1] [4] [2].

Experimental Methodology for Dose-Finding

The phase I trials that established this dose used a standard 3+3 dose escalation design in patients with

advanced solid tumors refractory to standard therapy [3] [1].
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Primary Objectives: Determine safety, tolerability, and the Maximum Tolerated Dose (MTD).

Dose-Limiting Toxicity (DLT) Criteria: Defined as occurrence of specific Grade 3-4 non-
hematological toxicities (excluding nausea/vomiting responsive to antiemetics and hypertension

responsive to medication), febrile neutropenia, or prolonged Grade 4 neutropenia during the first
treatment cycle [1].

Pharmacodynamic Assessments:
Biomarker Analysis: Blood samples were collected at baseline and periodically during

treatment to measure plasma levels of soluble VEGFR-2 (sVEGFR-2) and VEGF. A dose-
dependent decrease in sVEGFR-2 and increase in VEGF indicated target engagement, with

effects plateauing at 900 mg BID [1] [2].
Dynamic Contrast-Enhanced MRI (DCE-MRI): Used to assess changes in tumor vascular

permeability and blood flow (measured via Ktrans and IAUC60). A decrease in these
parameters indicates anti-vascular activity [1].

Emerging Concept: Rationale for Investigating
Intermittent Dosing

While continuous dosing is the standard for Telatinib, research on other tyrosine kinase inhibitors provides a

scientific basis for exploring intermittent schedules.

Theoretical and Preclinical Support

Reducing Clonal Expansion of Resistant Cells: A preclinical study on imatinib in Gastrointestinal
Stromal Tumors suggested that continuous drug exposure may promote the growth of resistant

clones, whereas intermittent dosing could delay this outgrowth [5].
Managing Adverse Events: Periodic breaks from treatment may improve a patient's quality of life by

providing relief from chronic side effects, making therapy more manageable [5].

Experimental Protocol for Intermittent Dosing

A randomized phase 2 study of imatinib in GIST patients provides a template for how an intermittent

Telatinib schedule could be evaluated [5].

Study Design: A randomized trial comparing continuous dosing versus an intermittent schedule.
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Intermittent Dosing Arm: Telatinib 900 mg BID on a "1-week-on/1-week-off" schedule is a

plausible model for investigation.
Endpoint Assessment:

Primary Efficacy Endpoint: Disease Control Rate at 12 weeks.
Secondary Endpoints: Progression-Free Survival, Overall Survival, and Quality of Life (using

standardized questionnaires like EORTC QLQ-C30).
Safety Monitoring: Toxicity graded according to NCI Common Terminology Criteria for Adverse

Events.

Experimental Decision Pathway

The following diagram outlines the key decision points for selecting a Telatinib dosing schedule in a

preclinical or clinical research setting.
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Define Research Objective

Is the primary goal to establish
maximum efficacy & target inhibition?

Consider INTERMITTENT Dosing

 No

Consider CONTINUOUS Dosing

 Yes

Protocol: e.g., 1-week-on/1-week-off
(Investigational for Telatinib)

Protocol: 900 mg BID continuous
(Recommended Phase II dose)

Key Assessments:
- sVEGFR-2 & VEGF levels
- DCE-MRI (Ktrans/IAUC60)

- Tumor response by RECIST

Key Assessments:
- Disease Control Rate (DCR)

- Progression-Free Survival (PFS)
- Quality of Life (QoL) & Toxicity

Outcome: Evaluate if reduced toxicity
justifies potential efficacy trade-off

Click to download full resolution via product page

Important Considerations for Protocol Design

Lack of Direct Evidence for Telatinib: The potential benefits of intermittent dosing for Telatinib
remain theoretical. The established efficacy and pharmacodynamic profile are tied to its continuous

administration [1] [2].
Dose Optimization is Context-Dependent: The optimal schedule may vary based on the tumor

type, treatment line, and combination therapy partners. The concept that approved dosing regimens
can be suboptimal and may be improved through academic research is gaining traction [6].
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Safety Profile: The most common drug-related adverse event observed in trials was hypertension,

which was generally manageable with medication and was only considered a dose-limiting toxicity if
poorly controlled [1] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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